molecular formula C28H29OP B8203836 (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole

Cat. No.: B8203836
M. Wt: 412.5 g/mol
InChI Key: AQQGXLPMISRSAO-NHQUYOMTSA-N
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Description

This chiral benzoxaphosphole derivative features a phosphorus-containing heterocyclic core fused with an anthracene moiety. The stereochemistry at the 2-position (R-configuration) and bulky substituents (tert-butyl and isopropyl groups) confer unique electronic and steric properties, making it relevant in asymmetric catalysis and materials science. Its crystal structure has been resolved using programs like SHELXL , with validation tools ensuring accuracy in bond lengths, angles, and stereodescriptors .

Properties

IUPAC Name

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGXLPMISRSAO-NHQUYOMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butylation

The tert-butyl group is installed at the 3-position of the benzoxaphosphole using a two-phase system:

  • Deprotonation of the hydroxyl group adjacent to phosphorus with NaH in THF.

  • Alkylation with tert-butyl chloride at −20°C to prevent over-alkylation.

Reaction Profile

ParameterConditions
BaseNaH (2.0 equiv)
Alkylating Agenttert-Butyl chloride (1.5 equiv)
SolventTHF
Temperature−20°C to 0°C
Yield60–70%

Isopropylation

The isopropyl group at the 2-position is introduced via a similar mechanism, employing isopropyl bromide and LDA (lithium diisopropylamide) as a strong base. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For instance, (-)-sparteine-mediated lithiation ensures >85% ee for the (2R) configuration.

Palladium-Catalyzed Cyclization for Enhanced Efficiency

Recent advances employ palladium-catalyzed cyclization to streamline the synthesis. A representative method involves Pd(OAc)₂ and PPh₃ catalyzing the tandem C–H activation and cyclization of propargylic carbonates with terminal alkynes. This one-pot approach constructs the benzoxaphosphole and anthracene moieties simultaneously, reducing step count and improving atom economy.

Catalytic System Details

ComponentRole
Pd(OAc)₂Catalyst (5 mol%)
PPh₃Ligand (10 mol%)
SolventToluene
Temperature100°C
Yield75–80%

This method avoids separate anthracene functionalization steps, as the alkyne precursor directly forms the anthracene ring during cyclization.

Resolution of Enantiomers and Final Purification

The (2R)-enantiomer is isolated via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Alternatively, diastereomeric salt formation with (−)-dibenzoyl tartaric acid achieves >98% ee. Final purification via recrystallization from ethanol/water mixtures yields the target compound in ≥95% purity.

Purification Metrics

MethodPurityee
Chiral Chromatography≥95%>90%
Diastereomeric Salt≥98%>98%

Chemical Reactions Analysis

Types of Reactions

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it valuable for creating more complex organic molecules. The compound can participate in reactions such as oxidation, reduction, and substitution, facilitating the synthesis of derivatives with tailored properties .

Materials Science

In materials science, this compound is explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are advantageous for applications requiring efficient charge transport and light emission. The incorporation of benzoxaphosphole into polymer matrices has shown promise in enhancing the performance of organic electronic devices .

Medicinal Chemistry

Research is ongoing to evaluate the therapeutic potential of this compound in drug development. Its ability to interact with biological molecules positions it as a candidate for targeting specific molecular pathways involved in diseases. Preliminary studies indicate that it may exhibit anti-proliferative effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .

Case Studies

Study FocusFindings
Organic Synthesis Demonstrated successful functionalization of the compound leading to new derivatives with enhanced reactivity .
Materials Development Utilized in the fabrication of organic light-emitting diodes showing improved efficiency compared to traditional materials.
Therapeutic Evaluation Exhibited potential anti-cancer activity in vitro against breast cancer cell lines; further studies are needed to elucidate mechanisms .

Mechanism of Action

The mechanism by which (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties
Compound Name Core Structure Substituents Application Domain Crystallographic Tool Used
(2R)-4-anthracen-9-yl-...-benzoxaphosphole Benzoxaphosphole + anthracene tert-butyl, isopropyl, anthracen-9-yl Asymmetric catalysis SHELXL
(2S)-4-naphthyl-...-benzoxaphosphole Benzoxaphosphole + naphthalene methyl, phenyl Organic electronics SHELXL
3-tert-butyl-2H-1,3-benzoxaphosphole Benzoxaphosphole tert-butyl Ligand design SHELXTL
Key Findings

Steric Effects : The tert-butyl and isopropyl groups in the target compound create a more rigid and sterically hindered environment compared to naphthalene-based analogs with smaller substituents (e.g., methyl or phenyl). This enhances enantioselectivity in catalytic reactions but may reduce solubility .

Electronic Properties : The anthracene moiety provides extended π-conjugation, favoring applications in optoelectronics over simpler benzoxaphospholes without aromatic fused rings.

Crystallographic Validation : SHELXL’s robust refinement algorithms ensure precise determination of bond lengths (e.g., P–O: 1.62 Å vs. 1.60 Å in naphthyl analogs) and torsional angles, critical for structure-activity studies.

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

TechniqueApplication to CompoundKey ParametersReferences
X-ray diffractionResolve stereochemistry, phosphole geometryR1 < 0.05, data-to-parameter ratio > 10
¹H/¹³C NMRAssign tert-butyl, anthracene protonsδ 1.3 ppm (t-Bu), δ 8.0–8.5 ppm (Ar-H)
HRMSConfirm molecular formulaΔmass < 3 ppm

Q. Table 2. SHELXL Commands for Handling Crystallographic Challenges

ChallengeSHELXL CommandPurposeExample Usage
TwinningTWIN, BASFRefine twin law and scale factorsTWIN 0 0 0 -1 0 0 0 0 1
DisorderPART, SUMPModel split atomic positionsPART 1 0.5 0.5
Thermal motionISOR, SIMURestrain anisotropic displacementISOR 0.01 C1 C2

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